BENGHE Foundational & Exploratory

Check Availability & Pricing

Allyl phenyl selenide molecular structure and
formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Allyl phenyl selenide

Cat. No.: B085801

An In-depth Technical Guide to Allyl Phenyl Selenide: Molecular Structure, Properties, and
Reactivity

Introduction

Organoselenium compounds have emerged as a significant class of molecules in organic
synthesis, materials science, and medicinal chemistry due to the unique properties of the
selenium atom.[1] Characterized by a carbon-selenium bond, these compounds exhibit distinct
reactivity compared to their sulfur and oxygen counterparts, owing to selenium's moderate
electronegativity, larger atomic radius, and ability to exist in various oxidation states.[1] Among
this versatile family, allyl phenyl selenide stands out as a crucial model substrate. Its
structure, incorporating both a reactive allyl group and a phenylseleno moiety, makes it an ideal
candidate for investigating a wide array of chemical transformations and for serving as a
versatile synthetic intermediate.[1] This guide provides a comprehensive overview of the
molecular structure, formula, spectroscopic properties, synthesis, and key reactivity of allyl
phenyl selenide for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

Allyl phenyl selenide, with the IUPAC name prop-2-enylselanylbenzene, is structurally
composed of a phenyl group and an allyl group linked by a selenium atom.[2] This structure is
fundamental to its chemical behavior, particularly the reactivity associated with the allylic
position and the selenium center.
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Table 1: Molecular Properties and Identifiers of Allyl Phenyl Selenide

Property Value Reference(s)
Molecular Formula CoH10Se [2]1[3][4]
Molecular Weight 197.15 g/mol [1][2]

IUPAC Name prop-2-enylselanylbenzene [2]

CAS Number 14370-82-2 [1][2]

Density 1.308 g/mL at 20 °C [31[5][6]

InChl=1S/C9H10Se/c1-2-8-10-
InChl [2][7]
9-6-4-3-5-7-9/h2-7H,1,8H2

HGVAUOKQFBXKDV-
InChIKey (1121171
UHFFFAOYSA-N

| SMILES | C=CC[Se]C1=CC=CC=C1 |[2][7] |

When handling, it is important to note that while pure allyl phenyl selenide is not excessively
malodorous, it should be handled in a fume hood due to the general toxicity of organoselenium
compounds.[5] It is stable indefinitely when stored in a freezer but will slowly decompose and
turn yellow at room temperature in the presence of light, forming diphenyl diselenide.[5]

Spectroscopic Characterization

The structure of allyl phenyl selenide has been elucidated through various spectroscopic
techniques, which are crucial for its identification and characterization in experimental settings.

Table 2: Spectroscopic Data for Allyl Phenyl Selenide
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Technique Data Reference(s)

(400 MHz, CDCls) & 7.55-
7.50 (m, 2H, Ar-H), 7.33-
7.27 (m, 3H, Ar-H), 6.06-
5.93 (m, 1H, -CH=CHz2), 5.02

1H NMR B [8]
(dg, 1H, J = 16.7, 1.4 Hz, -
CH=CHz), 4.97 (dt, 1H, J =
9.9, 0.9 Hz, -CH=CHz), 3.57
(d, 1H, J = 7.2 Hz, -Se-CHz-)

(101 MHz, CDCls) & 134.4
(CH=CH?2), 133.3 (Ar-CH),

13C NMR 129.9 (Ar-C), 128.9 (Ar-CH), 8]
127.1 (Ar-CH), 116.8
(CH=CHz), 30.7 (CH2SePh)

| HRMS (El+) | Calculated for [M*]: 197.9948; Found: 197.9951 [[8] |

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry of allyl phenyl selenide shows an abundant
molecular ion (M*) peak, confirming its molecular weight.[9] The fragmentation is dominated by
a-cleavage.[9] Notably, its EI mass spectrum also reveals ions corresponding to [M - SeH]*, [M
- CHs]*, and [M - Cz2H4]*, which are attributed to a Claisen rearrangement occurring in the ion
source of the mass spectrometer prior to fragmentation.[9][10]

Infrared (IR) Spectroscopy

While a specific, fully interpreted spectrum is not detailed in the provided literature, the
expected characteristic IR absorptions for allyl phenyl selenide can be inferred from its
functional groups. Key absorptions would include:

e Aromatic C-H stretching: ~3020-3100 cm™1
 Aliphatic C-H stretching: ~2850-2960 cm~1[11]

o Alkene C=C stretching: ~1640-1680 cm~2[11]
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e Aromatic C=C stretching: Bands in the ~1450-1600 cm~1 region

¢ =C-H out-of-plane bending: Strong bands in the 700-1000 cm~! range, which can help
identify the substitution pattern of the alkene.[11]

Synthesis and Reactivity

Allyl phenyl selenide is a valuable building block in organic synthesis, accessible through
several reliable methods.

Experimental Protocol: Synthesis via Nucleophilic
Substitution

One of the most common and effective methods for synthesizing allyl phenyl selenide is the
Sn2 reaction between an allyl halide and a selenophenolate anion.[1] This protocol is adapted
from general procedures for selenide synthesis.[1][5]

Objective: To synthesize allyl phenyl selenide from benzeneselenol and allyl bromide.

Materials:

Benzeneselenol (CeHsSeH)

Allyl bromide (CH2=CHCH:2zBr)

Sodium hydroxide (NaOH) or Sodium borohydride (NaBHa4) for deprotonation/reduction

Ethanol (EtOH) or Tetrahydrofuran (THF) as solvent

Diethyl ether or Dichloromethane for extraction

Anhydrous magnesium sulfate (MgSQOa)

Standard glassware for inert atmosphere reaction, extraction, and purification

Procedure:
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e Preparation of Phenylselenolate: Diphenyl diselenide can be reduced to sodium
phenylselenolate using a reducing agent like NaBHa. Alternatively, benzeneselenol can be
deprotonated with a base like NaOH. For the latter, dissolve benzeneselenol (1 equivalent) in
ethanol in a round-bottom flask under a nitrogen atmosphere.

e Add a solution of sodium hydroxide (1 equivalent) in ethanol to the flask. Stir the mixture at
room temperature until a clear, homogeneous solution of sodium phenylselenolate
(CeHsSeNa) is formed.

e Nucleophilic Substitution: To the freshly prepared solution of sodium phenylselenolate, add
allyl bromide (1.1 equivalents) dropwise via a syringe at room temperature.

¢ Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be
monitored by Thin Layer Chromatography (TLC) until the starting material (benzeneselenol
or diphenyl diselenide) is consumed.

o Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add
deionized water to the residue and transfer the mixture to a separatory funnel.

» Extraction and Drying: Extract the aqueous layer three times with diethyl ether. Combine the
organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

 Purification: Filter off the drying agent and concentrate the organic solution in vacuo. The
resulting crude product can be purified by flash column chromatography on silica gel to yield
pure allyl phenyl selenide.

Key Reactions

Allyl phenyl selenide is a precursor to several important transformations, primarily driven by
the oxidation of the selenium atom.

Oxidation and[2][9]-Sigmatropic Rearrangement: The selenium atom in allyl phenyl selenide
can be readily oxidized to a selenoxide using common oxidizing agents like hydrogen peroxide
(H202) or meta-chloroperbenzoic acid (m-CPBA).[1] The resulting allyl phenyl selenoxide is a
highly unstable intermediate that rapidly undergoes a concerted, pericyclic[2][9]-sigmatropic
rearrangement.[1] This powerful transformation is a cornerstone of organoselenium chemistry,
providing a stereocontrolled route to functionalized allylic alcohols.[1]

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b085801?utm_src=pdf-body
https://www.benchchem.com/product/b085801?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Allyl-phenyl-selenide
https://pubmed.ncbi.nlm.nih.gov/10421898/
https://www.benchchem.com/product/b085801?utm_src=pdf-body
https://www.benchchem.com/product/b085801
https://pubchem.ncbi.nlm.nih.gov/compound/Allyl-phenyl-selenide
https://pubmed.ncbi.nlm.nih.gov/10421898/
https://www.benchchem.com/product/b085801
https://www.benchchem.com/product/b085801
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

D or +Alyl Halide (S Oxidation [2,3}-Sigmatropic
| Reduction | (Sn2 { Rearrangement

Anion Reaction) . enyl Selenoxide .
Benzeneselenol / Diphenyl Diselenide [ Phse) Allyl Phenyl Selenide siable Intermediate Allylic Alcohol

Click to download full resolution via product page

Caption: Synthesis and key reactivity pathway of allyl phenyl selenide.

Conclusion

Allyl phenyl selenide is a fundamentally important molecule in the field of organoselenium
chemistry. Its well-defined structure and predictable reactivity have made it an invaluable tool
for both synthetic applications and the study of complex reaction mechanisms like sigmatropic
rearrangements.[1] For researchers and drug development professionals, a thorough
understanding of its properties, synthesis, and chemical behavior is essential for leveraging its
potential in the creation of novel and complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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